molecular formula C9H9BrFN B13056357 (1S)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine

(1S)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine

Cat. No.: B13056357
M. Wt: 230.08 g/mol
InChI Key: DQXSZWYUFULNFT-VIFPVBQESA-N
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Description

(1S)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. This compound features a bromine and fluorine atom attached to a phenyl ring, which is further connected to a prop-2-enylamine group. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-3-fluoroaniline.

    Formation of Intermediate: The aniline undergoes a series of reactions, such as halogenation and alkylation, to form the intermediate compound.

    Final Step: The intermediate is then subjected to reductive amination or other suitable reactions to yield the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
  • (1S)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine
  • (1S)-1-(4-Bromo-3-nitrophenyl)prop-2-enylamine

Uniqueness

(1S)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

(1S)-1-(4-bromo-3-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9BrFN/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2/t9-/m0/s1

InChI Key

DQXSZWYUFULNFT-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=CC(=C(C=C1)Br)F)N

Canonical SMILES

C=CC(C1=CC(=C(C=C1)Br)F)N

Origin of Product

United States

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